molecular formula C29H26Cl2N2O3S B12045012 N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B12045012
M. Wt: 553.5 g/mol
InChI Key: SRRVQGBOMPPFTJ-UHFFFAOYSA-N
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Description

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carbazole moiety, which is a tricyclic aromatic compound, and a benzenesulfonamide group, which is a sulfonamide derivative. The compound’s molecular formula is C29H26Cl2N2O4S, and it has a molecular weight of 569.512 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety is often synthesized through a series of reactions involving halogenation and subsequent substitution reactions. The final step involves the coupling of the carbazole derivative with the benzenesulfonamide group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbazole derivatives, while substitution reactions can produce a variety of substituted carbazole compounds .

Scientific Research Applications

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide is unique due to the presence of both the carbazole and benzenesulfonamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H26Cl2N2O3S

Molecular Weight

553.5 g/mol

IUPAC Name

N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C29H26Cl2N2O3S/c1-19-3-9-23(10-4-19)33(37(35,36)25-11-5-20(2)6-12-25)18-24(34)17-32-28-13-7-21(30)15-26(28)27-16-22(31)8-14-29(27)32/h3-16,24,34H,17-18H2,1-2H3

InChI Key

SRRVQGBOMPPFTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)S(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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